N-Desmethyl-AZ10419369
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Overview
Description
N-Desmethyl-AZ10419369 is a compound that serves as a precursor for the positron emission tomography (PET) tracer [11C]AZ10419369. This compound is primarily used in neuroscience research, particularly in studies involving the serotonin 1B (5-HT1B) receptor . The chemical name of this compound is 5-Methyl-N-(4-morpholinophenyl)-4-oxo-8-(piperazin-1-yl)-4H-chromene-2-carboxamide .
Preparation Methods
The synthesis of N-Desmethyl-AZ10419369 involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
N-Desmethyl-AZ10419369 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Desmethyl-AZ10419369 is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is as a precursor for the PET tracer [11C]AZ10419369, which is used to study the serotonin 1B receptor in the brain . This receptor is implicated in various psychiatric and neurological disorders, including depression, anxiety, and migraine . The compound is also used in preclinical studies involving animal models to understand the pharmacokinetics and pharmacodynamics of potential therapeutic agents .
Mechanism of Action
The mechanism of action of N-Desmethyl-AZ10419369 involves its conversion to [11C]AZ10419369, which binds selectively to the serotonin 1B receptor. This binding allows researchers to visualize and quantify the receptor’s distribution and density in the brain using PET imaging . The serotonin 1B receptor functions as both an autoreceptor and a heteroreceptor, regulating the release of serotonin and other neurotransmitters .
Comparison with Similar Compounds
N-Desmethyl-AZ10419369 is unique in its high affinity and selectivity for the serotonin 1B receptor. Similar compounds include:
AZD3783: Another 5-HT1B receptor antagonist with potential antidepressant properties.
[N-methyl-3H3]AZ10419369: A tritiated version of the compound used for in vitro studies.
These compounds share similar binding properties but differ in their specific applications and radiolabeling techniques.
Properties
CAS No. |
947239-77-2 |
---|---|
Molecular Formula |
C25H28N4O4 |
Molecular Weight |
448.51 |
Purity |
> 98% |
Synonyms |
5-methyl-N-(4-morpholinophenyl)-4-oxo-8-(piperazin-1-yl)-4H-chromene-2-carboxamide |
Origin of Product |
United States |
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